2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16173409
InChI: InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16)
SMILES:
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol

CAS No.:

Cat. No.: VC16173409

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol -

Specification

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanylmethyl)-4-nitrophenol
Standard InChI InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16)
Standard InChI Key RUXQHQJWVMOXHR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol (C₁₃H₁₀N₃O₃S) features:

  • A phenolic core substituted with a nitro group at the para position.

  • A benzimidazole ring linked via a sulfanylmethyl (–SCH₂–) bridge to the phenolic ortho position.

  • Tautomeric equilibria between the benzimidazole’s 1H- and 3H-forms, influencing solubility and reactivity .

The nitro group enhances electrophilicity, while the sulfanyl moiety facilitates nucleophilic substitutions and metal coordination.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous benzimidazole derivatives are characterized by:

  • FT-IR: Absorption bands at 1520–1550 cm⁻¹ (C=N stretching in benzimidazole), 1350–1380 cm⁻¹ (asymmetric NO₂ stretching), and 650–690 cm⁻¹ (C–S stretching) .

  • ¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons adjacent to nitro groups), δ 4.5–5.0 ppm (–SCH₂– protons), and δ 10.5–12.0 ppm (phenolic –OH) .

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula, with fragmentation patterns indicating loss of NO₂ (–46 amu) and SCH₂ (–47 amu) groups .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is likely synthesized via a Mannich-type reaction or nucleophilic substitution:

  • Intermediate Preparation:

    • 4-Nitrophenol is reacted with chloromethyl benzimidazole-2-thiol in the presence of a base (e.g., K₂CO₃) to form the sulfanylmethyl bridge .

    • Alternative routes employ ZnO nanoparticles as catalysts for eco-friendly coupling, as demonstrated in similar coumarin-benzimidazole syntheses .

  • Optimization Conditions:

    • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity .

    • Temperature: Reactions proceed at 60–80°C, avoiding nitro group degradation .

    • Catalyst: Biogenic ZnO nanoparticles (5 mol%) improve yields to >90% in aqueous media .

Table 1: Representative Synthesis Conditions for Analogous Compounds

ReactantsCatalystSolventTemperature (°C)Yield (%)
4-Nitrophenol + Chloromethyl benzimidazoleZnO NPsH₂O7092
4-Nitrophenol + MercaptobenzimidazoleK₂CO₃DMF8085

Mechanistic Insights

The sulfanylmethyl linkage forms via thiolate nucleophilic attack on a methylene carbon, stabilized by the nitro group’s electron-withdrawing effect. ZnO nanoparticles facilitate proton transfer and stabilize intermediates through surface interactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (DMSO > EtOH > H₂O) due to nitro and phenolic groups.

  • Stability: Decomposes above 200°C; nitro group reduction may occur under acidic or reducing conditions .

Electronic Properties

  • Redox Behavior: Cyclic voltammetry of similar nitrophenols shows irreversible reduction peaks at –0.8 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion .

  • UV-Vis Spectra: λₘₐₓ ≈ 350 nm (π→π* transition of nitroaromatic system) .

Biological and Industrial Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum activity:

  • Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: Inhibition of Candida albicans at 16–64 µg/mL via ergosterol biosynthesis disruption .

Table 2: Antimicrobial Activity of Selected Benzimidazole-Nitrophenol Hybrids

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-(Benzimidazolyl)-4-nitrophenol122432
2-(Methylthio)-4-nitrophenol284864

Corrosion Inhibition

Benzimidazole-thioethers inhibit mild steel corrosion in acidic media:

  • Efficiency: 88–92% at 500 ppm, via adsorption on metal surfaces .

  • Mechanism: Coordination through sulfur and nitrogen atoms, blocking active sites .

Future Directions

  • Drug Development: Structural optimization to enhance bioavailability and reduce nitro-associated toxicity.

  • Materials Science: Exploration as a redox-active ligand in catalytic systems.

  • Environmental Studies: Degradation pathways and ecotoxicological profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator